molecular formula C17H17NO B5596630 2-methyl-1-(phenylacetyl)indoline

2-methyl-1-(phenylacetyl)indoline

Cat. No.: B5596630
M. Wt: 251.32 g/mol
InChI Key: ONTZRZJYKFISMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(phenylacetyl)indoline is a substituted indoline derivative characterized by a methyl group at the 2-position and a phenylacetyl moiety at the 1-position of the indoline scaffold. Indolines, partially saturated analogs of indoles, are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design .

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-11-15-9-5-6-10-16(15)18(13)17(19)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTZRZJYKFISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis of Structural Features

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Methyl-1-(phenylacetyl)indoline C₁₇H₁₇NO 251.33* 2-methyl, 1-phenylacetyl Pharmacological intermediates
2-Methyl-1-phenyl-1H-indole C₁₅H₁₃N 207.27 2-methyl, 1-phenyl Crystal structure studies
2-Methylindolin-1-amine hydrochloride C₉H₁₃ClN₂ 184.67 2-methyl, 1-amine Pharmaceutical intermediates
1-[(2-Methylphenoxy)acetyl]indoline C₁₇H₁₇NO₂ 267.32 1-(2-methylphenoxy)acetyl Synthetic intermediate
Methyl 2-(isoindolin-1-yl)acetate C₁₁H₁₃NO₂ 191.23 1-isoindolinyl, methyl ester Organic synthesis

Note: *Calculated based on substituent contributions.

The phenylacetyl group in this compound distinguishes it from simpler analogs like 2-methyl-1-phenylindole, which lacks the acetyl spacer, or 2-methylindolin-1-amine, which features a polar amine group. This structural variation impacts electronic properties, steric bulk, and intermolecular interactions .

Physicochemical Properties

Substituents significantly influence key properties:

Property This compound 2-Methylindolin-1-amine hydrochloride 1-[(2-Methylphenoxy)acetyl]indoline
LogP (Predicted) 3.8–4.2* 1.2 3.5
Solubility (Water) Low High Low
Hydrogen Bond Acceptors 1 2 3

Note: *Estimated using fragment-based methods.

The phenylacetyl group enhances lipophilicity (higher LogP) compared to polar substituents like amines, reducing aqueous solubility but improving membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.